
chlorotritylchloride
Overview
Description
Chlorotritylchloride (2-chlorotrityl chloride) is a specialized reagent widely used in solid-phase peptide synthesis (SPPS). It serves as a critical resin-bound protecting group for carboxylic acids, enabling the controlled assembly of peptide chains. The compound’s structure features a trityl (triphenylmethyl) group with a chlorine substituent at the 2-position, which enhances its acid-labile properties, allowing selective cleavage under mild acidic conditions (e.g., 1–5% trifluoroacetic acid in dichloromethane) . This resin is favored for synthesizing peptides with acid-sensitive side chains due to its stability during standard Fmoc (9-fluorenylmethoxycarbonyl) deprotection steps and its efficient release of peptides under controlled acidic cleavage .
This compound resin is synthesized by functionalizing polystyrene beads with 2-chlorotrityl chloride, creating a robust platform for iterative peptide elongation. Post-synthesis cleavage involves a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, followed by precipitation and lyophilization . Its utility extends to the production of complex peptides, including those with post-translational modifications, due to its compatibility with diverse coupling reagents and solvents .
Preparation Methods
Chlorotritylchloride can be synthesized through several methods. One common approach involves the reaction of trityl chloride with thionyl chloride in the presence of a catalyst. This reaction typically occurs under anhydrous conditions to prevent moisture from affecting the yield . Another method involves the chlorination of trityl alcohol using phosphorus pentachloride or oxalyl chloride . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chlorotritylchloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form corresponding trityl derivatives.
Cleavage Reactions: The trityl group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Activation Reactions: The resin form of this compound is activated using thionyl chloride before peptide assembly.
Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various nucleophiles. Major products formed include trityl-protected amines, alcohols, and phenols.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
CTC resin is primarily utilized in SPPS due to its ability to facilitate the synthesis of peptides with high purity and yield. The resin allows for the temporary protection of carboxylic acids, which is crucial during peptide assembly.
Case Study: Synthesis of Dipeptides
A study demonstrated the effectiveness of CTC resin in synthesizing complex dipeptides. The process involved the temporary protection of carboxylic acids using CTC, followed by the coupling of amino acids. This method not only streamlined the synthesis but also allowed for the reuse of the resin through regeneration techniques .
Table 1: Yield Comparison in Peptide Synthesis Using CTC Resin
Peptide Sequence | Yield (%) | Cleavage Method |
---|---|---|
Fmoc-Gly-Lys(Boc)-Thr(tBu)-OH | 93.4 | TFA/DCM |
Fmoc-Ala-Ser-Gly-OH | 89.2 | AcOH/DCM |
Fmoc-Val-Phe-Leu-OH | 85.6 | HFIP |
Regeneration Techniques
The regeneration of CTC resin is critical for its repeated use in peptide synthesis. Various methods have been developed to restore the active chloride content of the resin after cleavage.
Methods Evaluated:
- Hydrochloric Acid Treatment : Effective in regenerating CTC resin with minimal loss of active sites.
- Thionyl Chloride Method : Offers high efficiency but requires careful handling due to its reactivity.
- Acetyl Chloride Method : Provides moderate regeneration rates but is simpler to manage .
Table 2: Regeneration Efficiency of CTC Resin
Regeneration Method | Active Chloride Content (%) | Comments |
---|---|---|
Hydrochloric Acid | 95 | High efficiency |
Thionyl Chloride | 88 | Reactive; requires caution |
Acetyl Chloride | 75 | Easier handling |
Applications Beyond Peptide Synthesis
In addition to its primary use in peptide synthesis, CTC has been explored for other applications:
- Synthesis of Noncommercial Amino Acids : CTC facilitates the preparation of rare amino acids that are not commercially available, expanding research possibilities in biochemistry .
- Bioconjugation Studies : The versatility of CTC allows it to be employed in bioconjugation reactions, where it can link biomolecules efficiently .
Mechanism of Action
Chlorotritylchloride exerts its effects through the formation of stable trityl derivatives. The trityl group acts as a protecting group, preventing unwanted reactions during synthesis. The mechanism involves the formation of a covalent bond between the trityl group and the functional group of interest, which can be cleaved under specific conditions to release the desired product .
Comparison with Similar Compounds
The following table and analysis highlight chlorotritylchloride’s unique properties relative to structurally or functionally analogous compounds:
Key Comparative Insights:
Acid Lability : this compound’s 2-chloro substitution enhances its acid sensitivity compared to unsubstituted trityl chloride, enabling milder cleavage conditions critical for preserving acid-labile peptide modifications .
Application Scope : Unlike chloroacetyl chloride (a reactive acylating agent) or cetylpyridinium chloride (a surfactant), this compound is specialized for SPPS, offering orthogonal protection strategies .
Structural Precision : Triphenylchloroethylene, often confused with trityl derivatives, lacks the resin-binding capacity required for iterative synthesis, limiting its utility in peptide chemistry .
Safety and Handling : this compound resin minimizes exposure risks compared to volatile chlorides like chloroacetyl chloride, which requires stringent safety protocols due to its toxicity and corrosivity .
Research Findings and Methodological Considerations
- Efficiency in SPPS : Studies demonstrate that this compound resin achieves >95% coupling efficiency for peptides up to 30 residues, outperforming Wang resin in retaining acid-sensitive groups like tert-butyl esters .
- Recovery and Reuse : A patented process enables the recovery of spent this compound resin via sequential washes with acetic acid and dichloromethane, reducing costs in large-scale syntheses .
- Limitations : Prolonged exposure to polar solvents (e.g., DMF) can swell the resin, reducing loading capacity. This contrasts with more solvent-resistant resins like Rink amide .
Biological Activity
Chlorotrityl chloride (CTC), specifically in the form of 2-chlorotrityl chloride resin, plays a significant role in the field of medicinal chemistry and peptide synthesis. This article provides an overview of its biological activity, focusing on its applications in solid-phase synthesis, its efficacy as a protecting group, and relevant case studies that highlight its utility in drug discovery and development.
Overview of Chlorotrityl Chloride
Chlorotrityl chloride is a polystyrene-based resin widely used in solid-phase peptide synthesis (SPPS). Its unique properties allow for the efficient synthesis of various biologically active compounds, including peptides and pseudopeptides. The resin's structure facilitates the attachment and subsequent cleavage of amino acids, making it an essential tool for chemists in drug development.
Biological Applications
1. Peptide Synthesis
CTC resin is particularly noted for its effectiveness in synthesizing C-terminal acid peptides. It serves as a reusable mild protecting group for carboxylic acids, allowing for the temporary protection of these functional groups during synthesis without the complications associated with traditional methods . The ability to regenerate the resin after cleavage enhances its practicality, making it a cost-effective option for extensive peptide libraries.
2. Supporting Diverse Biological Activities
Research indicates that compounds synthesized using CTC resin exhibit a broad spectrum of biological activities. These include:
- Antimicrobial activity : Peptides synthesized on CTC resin have shown potential as antimicrobial agents.
- Analgesic properties : Studies on bioconjugates involving CTC-derived peptides have demonstrated analgesic activity, suggesting their utility in pain management .
- Anti-inflammatory effects : Certain synthesized peptides have been linked to reduced inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
Case Study 1: Synthesis of Bioconjugates
A recent study synthesized bioconjugates combining pyrrole heterocycles with FELL peptides using CTC resin. The resulting compounds exhibited significant analgesic activity while maintaining hydrolytic stability across various pH levels. This study underscores the versatility of CTC in creating complex molecules with enhanced biological properties .
Case Study 2: Efficiency in Peptide Cleavage
Research has shown that CTC resin allows for quantitative and rapid cleavage of peptides without damaging sensitive side chains such as those found in tryptophan (Trp), methionine (Met), and tyrosine (Tyr). This was achieved using mild conditions with AcOH/TFE/DCM mixtures . The efficiency of this method is critical for producing high-purity peptides necessary for biological assays.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing chlorotrityl chloride, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves chlorination of trityl alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions. To ensure reproducibility:
- Document reaction parameters (temperature, stoichiometry, solvent purity) meticulously .
- Validate purity via melting point analysis and NMR spectroscopy, comparing spectra to literature data .
- Include detailed experimental procedures in supplementary materials for peer verification .
Q. Which spectroscopic techniques are most effective for characterizing chlorotrityl chloride, and how should conflicting data be addressed?
- Methodological Answer :
- Primary Techniques : / NMR (to confirm aromatic substitution patterns) and IR spectroscopy (to identify C-Cl stretches at ~550–850 cm) .
- Addressing Conflicts : Cross-validate with mass spectrometry (MS) for molecular weight confirmation. If discrepancies arise (e.g., unexpected peaks), re-isolate the compound and test under controlled humidity to rule out hydrolysis artifacts .
Q. How should researchers design stability studies for chlorotrityl chloride under varying storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH).
- Monitor decomposition via TLC or HPLC, quantifying degradation products. Use Arrhenius modeling to predict shelf life .
- Report storage recommendations (e.g., desiccated, inert atmosphere) based on empirical data .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of chlorotrityl chloride in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Perform kinetic studies under varying conditions (solvent polarity, nucleophile strength) to determine rate laws.
- Use DFT calculations to model transition states and identify electronic effects of substituents on the trityl core .
- Compare experimental Hammett parameters () with computational predictions to resolve mechanistic contradictions .
Q. How can contradictory crystallographic and spectroscopic data on chlorotrityl chloride derivatives be reconciled?
- Methodological Answer :
- Re-examine crystal packing effects (e.g., π-π interactions) that may distort bond angles in X-ray structures.
- Validate using solid-state NMR to correlate solution- and solid-phase data .
- Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets .
Q. What strategies optimize the regioselectivity of chlorotrityl chloride in multi-step organic syntheses?
- Methodological Answer :
- Employ directing groups (e.g., sulfonic acid moieties) to steer chlorination positions.
- Use kinetic vs. thermodynamic control experiments (e.g., low vs. high temperatures) to map reaction pathways .
- Validate selectivity through competitive reaction studies and LC-MS monitoring .
Q. How do solvent effects influence the catalytic activity of chlorotrityl chloride in Friedel-Crafts alkylation?
- Methodological Answer :
- Screen solvents using Kamlet-Taft parameters to correlate polarity/polarizability with reaction rates.
- Conduct Eyring analysis to disentangle enthalpic/entropic contributions .
- Compare with computational solvation models (e.g., COSMO-RS) for mechanistic validation .
Q. Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for resolving discrepancies in chlorotrityl chloride’s reported thermodynamic properties?
- Methodological Answer :
- Apply Bayesian meta-analysis to harmonize data from disparate studies, weighting results by experimental precision .
- Perform error propagation analysis to identify systematic biases (e.g., calibration errors in calorimetry) .
Q. How should researchers address literature contradictions regarding chlorotrityl chloride’s Lewis acidity?
- Methodological Answer :
- Standardize measurement conditions (e.g., Gutmann-Beckett method for acceptor numbers) .
- Use competitive titration with reference Lewis bases (e.g., triethylphosphine oxide) to establish relative acidity scales .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure ethical reporting of negative results in chlorotrityl chloride studies?
Properties
IUPAC Name |
1-chloro-4-[chloro(diphenyl)methyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWYOHFMJDYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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